![molecular formula C25H32N2O10 B585855 (1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid CAS No. 250336-07-3](/img/structure/B585855.png)

(1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

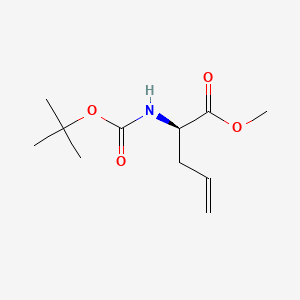

(1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid, also known as (1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid, is a useful research compound. Its molecular formula is C25H32N2O10 and its molecular weight is 520.535. The purity is usually 95%.

BenchChem offers high-quality (1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

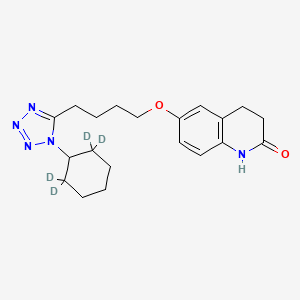

Doping Control in Sports

The compound has been used in the study of doping control in sports . Formoterol, a long-acting beta2-agonist, is allowed for use in athletes via inhalation at doses up to a predetermined limit . The drug is usually administered and measured as a racemic mixture consisting of an active R/R- and inactive S/S- enantiomer . The inactive S/S-formoterol is preferentially eliminated in urine relative to the active R/R-formoterol . This difference in elimination has been used to better discriminate between permitted and prohibited formoterol dosing .

Chemical Synthesis

“RAC FORMOTEROL 1’-O-BETA-D-GLUCURONIDE” demonstrates remarkable versatility in the field of chemical synthesis . Its unique chemical properties and reactivity make it a valuable reagent and starting material for the development of novel compounds with tailored characteristics .

Neuroprotection

Formoterol has been found to offer neuroprotection , acting as a mitochondrial dynamic balance regulator . This makes it a promising therapeutic .

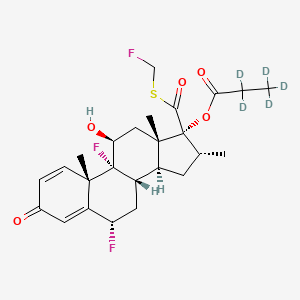

Asthma Treatment

Formoterol is a long-acting beta2-agonist permitted for use in athletes at inhaled doses up to 54 μg over 24 hours . It is used in the treatment of asthma .

Anti-Doping Strategies

Anti-doping strategies have capitalized on the difference between formoterol enantiomer elimination from the body . The urinary levels and ratio of both R/R- and S/S-formoterol enantiomers, as well as the glucuronide metabolite in athletes dosed with formoterol in prohibited regimens, have been characterized .

Metabolic Profiling

The drug is usually administered as the racemic (rac-) mixture consisting of the active (R,R)- and inactive (S,S)- enantiomers with different metabolic profiles . This difference in metabolic profiles has been used in metabolic profiling .

Mecanismo De Acción

Target of Action

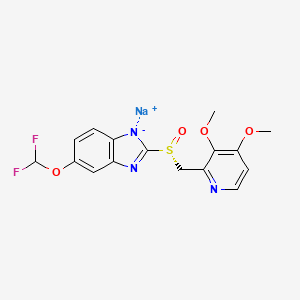

The primary target of RAC FORMOTEROL 1’-O-BETA-D-GLUCURONIDE is the beta-2 adrenergic receptor . This receptor is found on bronchial smooth muscle cells and plays a crucial role in the regulation of airway tone .

Mode of Action

RAC FORMOTEROL 1’-O-BETA-D-GLUCURONIDE acts as an agonist at the beta-2 adrenergic receptor . By binding to this receptor, it triggers a cascade of intracellular events that lead to the relaxation of bronchial smooth muscle . This results in bronchodilation, or the widening of the airways, which improves airflow and reduces symptoms in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Biochemical Pathways

The activation of the beta-2 adrenergic receptor by RAC FORMOTEROL 1’-O-BETA-D-GLUCURONIDE leads to an increase in cyclic adenosine monophosphate (cAMP) within the cell . Elevated levels of cAMP can inhibit the release of mediators from mast cells, reduce the influx of inflammatory cells, and cause relaxation of bronchial smooth muscle .

Pharmacokinetics

Formoterol is typically administered via inhalation, allowing for direct delivery to the lungs and minimizing systemic side effects .

Result of Action

The primary molecular effect of RAC FORMOTEROL 1’-O-BETA-D-GLUCURONIDE is the activation of the beta-2 adrenergic receptor, leading to bronchodilation . On a cellular level, this can result in reduced airway resistance and improved respiratory function .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(1R)-1-(3-formamido-4-hydroxyphenyl)-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O10/c1-13(9-14-3-6-16(35-2)7-4-14)26-11-19(15-5-8-18(29)17(10-15)27-12-28)36-25-22(32)20(30)21(31)23(37-25)24(33)34/h3-8,10,12-13,19-23,25-26,29-32H,9,11H2,1-2H3,(H,27,28)(H,33,34)/t13-,19+,20+,21+,22-,23+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMCXDXGIWXFBN-KUNFAGBLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747824 |

Source

|

| Record name | (1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid | |

CAS RN |

250336-07-3 |

Source

|

| Record name | (1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-(7-azabicyclo[2.2.1]hept-5-en-2-yl)-, exo- (9CI)](/img/no-structure.png)

![Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride](/img/structure/B585782.png)

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide](/img/structure/B585786.png)

![N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide](/img/structure/B585787.png)